N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine

Description

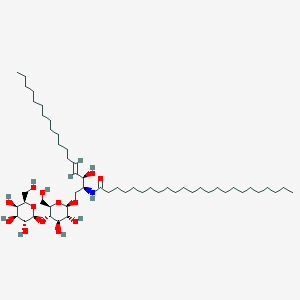

N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine is a glycosphingolipid belonging to the lactosylceramide (LacCer) subclass. Its systematic name reflects its structure: a sphingoid base (sphing-4-enine) acylated with a tetracosanoyl (24-carbon) fatty acid chain and glycosylated with a β-lactosyl (β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl) head group . This compound is critical in membrane architecture, cell signaling, and lipid metabolism. Its molecular formula is $ C{54}H{101}NO_{12} $, with an exact neutral mass of approximately 979.74 g/mol (calculated based on structural analogs in and ). It is implicated in pathways such as glycosphingolipid biosynthesis and cellular recognition processes .

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-46(59)55-42(43(58)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)41-65-53-51(64)49(62)52(45(40-57)67-53)68-54-50(63)48(61)47(60)44(39-56)66-54/h35,37,42-45,47-54,56-58,60-64H,3-34,36,38-41H2,1-2H3,(H,55,59)/b37-35+/t42-,43+,44+,45+,47-,48-,49+,50+,51+,52+,53+,54-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEYEEYMIPNKIJ-OGIIFMLESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

974.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LacCer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105087-85-2 | |

| Record name | LacCer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Substrate Selection and Activation

The ceramide backbone, comprising sphing-4-enine (sphingosine) and tetracosanoyl (C24:0) fatty acid, is synthesized through a mixed carbodiimide coupling strategy. Sphing-4-enine, a C18 sphingoid base with a trans double bond at C4, is reacted with tetracosanoic acid (C24:0) in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The carbodiimide activates the fatty acid’s carboxyl group, facilitating nucleophilic attack by the sphingoid base’s primary amine.

Key Reaction Parameters

-

Molar Ratio : 1:1 sphingoid base to fatty acid

-

Solvent : Anhydrous dichloromethane or chloroform

-

Catalyst : 0.1 equivalents DMAP

This method accommodates saturated and unsaturated fatty acids, including 2-hydroxy variants, with minimal epimerization. Racemic 2-hydroxy acids yield diastereomeric ceramides separable via thin-layer chromatography (TLC).

Glycosylation Strategies for Lactosylceramide Formation

Glycosyl Iodide-Mediated Lactosylation

The ceramide is glycosylated with a lactose donor to form the β-1→1′ glycosidic bond. Source details a ReSET-integrated approach using O-trimethylsilyl (TMS)-protected lactosyl iodide:

Donor Preparation

Lactose is per-O-acetylated, then selectively deprotected at the anomeric position using TMS iodide (TMSI) to generate the glycosyl iodide. C-6 acetates prevent glycosidic bond cleavage during activation:

Glycosylation Reaction

The ceramide acceptor (7) is coupled with lactosyl iodide (6) in anhydrous benzene using tetrabutylammonium iodide (TBAI) and diisopropylethylamine (DIPEA):

Reaction Conditions

-

Temperature : 65°C, 12–16 hours

-

Protecting Groups : TMS ethers and acetates

-

Anomeric Control : β-configuration ensured by neighboring group participation of C-2 acetate

Post-reaction acidic methanolysis removes protecting groups, yielding N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine.

Analytical Validation of Synthetic Products

High-Resolution Mass Spectrometry (HR-MS)

HR-MS with stable isotope labeling (e.g., palmitate-d₃) distinguishes de novo-synthesized sphingolipids from endogenous species. For this compound:

Scientific Research Applications

Biochemical Significance

C24 lactosylceramide is primarily involved in the structural integrity of cell membranes and cellular signaling pathways. Its unique structure allows it to participate in:

- Cell Recognition : Glycosphingolipids like C24 lactosylceramide are vital for cell-cell interactions and recognition processes, influencing immune responses and pathogen recognition .

- Membrane Stability : It contributes to the stabilization of lipid rafts within plasma membranes, which are essential for the proper functioning of various membrane proteins .

Cancer Treatment

Research indicates that alterations in sphingolipid metabolism, including that of lactosylceramide, can influence cancer progression. The compound has been studied for its role in:

- Regulating Apoptosis : Lactosylceramide can modulate apoptotic pathways, potentially leading to the development of new cancer therapies targeting sphingolipid metabolism .

- Tumor Growth Inhibition : Studies have shown that manipulating levels of lactosylceramide can inhibit tumor growth and metastasis in certain cancer models .

Neurodegenerative Diseases

In neurobiology, C24 lactosylceramide is being investigated for its protective roles in neurodegenerative conditions:

- Neuroprotection : It has been suggested that lactosylceramide may protect neurons from apoptosis induced by oxidative stress, making it a candidate for therapeutic strategies against diseases like Alzheimer’s and Parkinson’s .

- Nerve Growth Stimulation : Certain studies highlight its potential to stimulate nerve growth, which could be beneficial in neuroregenerative therapies .

Metabolic Pathways

Understanding the metabolic pathways involving C24 lactosylceramide is crucial for its application in therapy:

| Enzyme | Function | Substrate |

|---|---|---|

| β-Galactosidase | Converts lactosylceramide to glucosylceramide | Lactosylceramide |

| β-1,4-Galactosyltransferase 6 | Synthesizes lactosylceramide from glucosylceramide | Glucosylceramide |

Dysfunctions in these pathways are linked to various diseases, indicating that targeting these enzymes could provide therapeutic avenues for treatment .

Lactosylceramide in Cancer Therapy

A study demonstrated that inhibiting lactosylceramide synthesis led to reduced tumor growth in murine models of breast cancer. Researchers found that manipulating sphingolipid levels altered cell proliferation rates significantly .

Neuroprotection Mechanisms

In another investigation, C24 lactosylceramide was shown to enhance neuronal survival under stress conditions by activating specific signaling pathways associated with cell survival and growth. This suggests its potential use as a neuroprotective agent in therapeutic formulations for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine involves its interaction with cellular membranes and signaling proteins. It can modulate membrane fluidity and organization, influencing the activity of membrane-bound receptors and enzymes. The compound also acts as a second messenger in various signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations:

Acyl Chain Length: Longer chains (e.g., C24 in N-tetracosanoyl derivatives) enhance hydrophobicity, promoting integration into lipid bilayers and influencing membrane microdomain organization . Shorter chains (e.g., C12 in N-dodecanoyl analogs) reduce thermal stability but increase solubility, making them useful in experimental models .

Head Group Specificity :

- Lactosyl head groups (as in the compound of interest) mediate cell-cell recognition and immune responses, unlike glucosyl or unmodified ceramides .

- Ceramides (e.g., Cer(d18:1/24:0)) lack sugar moieties and are primarily involved in apoptotic signaling and metabolic regulation .

Biological Pathways: this compound is a precursor for complex gangliosides, whereas its C20 analog (N-eicosanoyl) is associated with inflammatory pathways . Cer(d18:1/24:0) is directly linked to de novo ceramide synthesis and diabetes pathogenesis via serine/glycine metabolism .

Biological Activity

N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine, also known as lactosylceramide (d18:1/24:0), is a complex sphingolipid that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a sphingosine backbone with a tetracosanoyl fatty acid chain and a lactosyl moiety. The molecular formula is with a molecular weight of approximately 973.74 g/mol. This compound is part of the lactosylceramide family, which are glycosphingolipids involved in cellular signaling and membrane dynamics.

Biological Functions

1. Membrane Stabilization and Raft Formation

Lactosylceramide contributes to the stabilization of plasma membranes and the formation of lipid rafts, which are microdomains that facilitate cell signaling. These rafts are crucial for the clustering of receptors and other signaling molecules, enhancing cellular communication and response to external stimuli .

2. Immune Response Modulation

This compound has been shown to bind specific bacteria, suggesting a role in immune modulation. It is believed to participate in the activation of immune responses through the engagement of various receptors on immune cells, potentially influencing inflammation and pathogen recognition .

3. Cellular Signaling Pathways

Lactosylceramide is implicated in several signaling pathways that regulate cell proliferation, adhesion, migration, and angiogenesis. Dysregulation of these pathways can lead to various diseases, including cancer and cardiovascular disorders .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Membrane Dynamics : In vitro studies have shown that lactosylceramide can enhance the fluidity of lipid membranes, promoting the organization of proteins within lipid rafts .

- Immune Modulation : A study indicated that lactosylceramide could activate invariant natural killer T (iNKT) cells, leading to enhanced immune responses against tumors .

- Signaling Pathways : Lactosylceramide has been linked to the activation of oxygen-sensitive signaling pathways, which are crucial for cellular responses to hypoxia .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise as a therapeutic target:

- Cancer Therapy : Its ability to modulate immune responses suggests potential use in cancer immunotherapy by enhancing anti-tumor immunity.

- Cardiovascular Diseases : Targeting lactosylceramide metabolism may provide new strategies for treating inflammatory conditions associated with cardiovascular diseases .

Q & A

Basic Research Questions

1.1. What are the structural characteristics of N-(tetracosanoyl)-1-β-lactosyl-sphing-4-enine, and how do they influence its biological activity?

Answer:

The compound consists of a sphingosine backbone (sphing-4-enine) with a lactosyl moiety (β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl) at the C1 position and a tetracosanoyl (24:0) acyl chain linked via an amide bond to the sphingoid base. The long acyl chain (C24:0) enhances membrane integration and lipid raft formation, while the lactosyl group mediates cell recognition and signaling . Structural analysis typically employs high-resolution mass spectrometry (HRMS) and NMR to resolve stereochemistry and confirm acyl chain length, as discrepancies in chain length (e.g., 20:0 vs. 24:0) can alter functional properties .

1.2. What experimental methods are recommended for synthesizing and purifying this compound?

Answer:

Synthesis involves enzymatic or chemical glycosylation of the ceramide precursor (N-tetracosanoyl-sphing-4-enine) with lactose. Purification requires reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) to separate glycosphingolipids by acyl chain length and glycosylation pattern. Critical quality control steps include LC-MS/MS to verify molecular mass (e.g., exact mass ≈ 917.68 Da for the neutral form) and thin-layer chromatography (TLC) for purity assessment .

Intermediate Research Questions

2.1. How can researchers detect and quantify N-(tetracosanoyl)-1-β-lactosyl-sphing-4-enine in biological samples?

Answer:

Targeted lipidomics using LC-MS/MS in multiple reaction monitoring (MRM) mode is optimal. For quantification, stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) are spiked into samples to correct for matrix effects. Extraction protocols typically use methanol/chloroform mixtures to recover glycosphingolipids while minimizing degradation . Data interpretation must account for isobaric interferences, such as lactosylceramides with shorter acyl chains (e.g., 20:0), which share similar fragmentation patterns .

2.2. What role does this compound play in macrophage polarization, and how can its metabolic flux be tracked?

Answer:

In M1 macrophage polarization, N-(tetracosanoyl)-1-β-lactosyl-sphing-4-enine accumulates as part of sphingolipid remodeling, influencing pro-inflammatory signaling. Metabolic flux analysis involves incubating cells with ¹³C-glucose or ¹³C-palmitate to trace lactose or acyl chain incorporation, respectively. Orthogonal projections to latent structures discriminant analysis (OPLS-DA) of metabolomic datasets can identify pathway perturbations, as demonstrated in THP-1 macrophage studies .

Advanced Research Questions

3.1. How do contradictory findings about its role in ceramide biosynthesis arise, and how can they be resolved?

Answer:

Discrepancies may stem from acyl chain length variability (e.g., 24:0 vs. 22:0 or 20:0) or differences in cell type-specific metabolism. For example, identifies a deoxyceramide analog (Cer[m18:1/24:0]) as a biosynthetic intermediate, while links the intact lactosylceramide to M1 macrophages. Resolving contradictions requires isotopic tracing in controlled models (e.g., CRISPR-edited cells lacking specific glycosyltransferases) and cross-validation using structural analogs .

3.2. What advanced techniques are needed to study its interactions with membrane receptors or enzymes?

Answer:

Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinities to receptors like CD1d or TLR4. For enzymatic studies, recombinantly expressed glycosidases (e.g., β-galactosidases) are used to hydrolyze the lactosyl moiety, followed by MS-based product analysis. Molecular dynamics simulations further elucidate how the C24:0 acyl chain stabilizes membrane microdomains during receptor engagement .

Methodological Challenges

4.1. What are the key challenges in distinguishing isobaric lactosylceramide species during MS analysis?

Answer:

Isobaric species (e.g., LacCer 24:0 vs. 22:0) require chromatographic separation using C18 columns with gradient elution (e.g., 70%–100% methanol over 30 min). High-resolution MS/MS (e.g., Q-TOF) with collision-induced dissociation (CID) can differentiate acyl chains by characteristic fragment ions (e.g., m/z 264.3 for C24:0 acyl fragments) .

4.2. How should researchers validate the biological significance of this compound in disease models?

Answer:

Knockout/knockdown models (e.g., CerS2-deficient mice lacking very-long-chain ceramides) can isolate its role in pathologies like insulin resistance. Functional assays (e.g., cytokine profiling or phagocytosis assays) should complement lipidomics data. Multi-omics integration (lipidomics + transcriptomics) identifies co-regulated pathways, reducing false positives from correlative studies .

Data Interpretation and Reporting

5.1. How should researchers address variability in lactosylceramide levels across experimental replicates?

Answer:

Normalize data to total protein or phospholipid content to control for extraction efficiency. Use pooled quality control (QC) samples in LC-MS runs to correct batch effects. Statistical models like mixed-effects regression account for biological and technical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.